The synthesis of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide generally involves the following steps:
N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide features a thiophene ring substituted at the 5-position with a nitro group and at the 3-position with a carboxamide group linked to a para-chlorophenyl group. The molecular structure can be represented as follows:
N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide can undergo several chemical reactions:
The mechanism of action for N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide involves its interaction with specific biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects. The thiophene ring and carboxamide group contribute to the compound’s binding affinity and specificity towards its targets, influencing its pharmacological profile .
The compound has shown promising results in preliminary studies regarding its antimicrobial and anticancer activities, which are attributed to its ability to disrupt cellular processes through interaction with tubulin or other cellular targets .
The physical and chemical properties of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide include:
The compound's stability, reactivity under different conditions (pH, temperature), and solubility profiles are essential for understanding its potential applications in drug development.
N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide has various scientific applications:
This compound is systematically identified as N-(4-Chlorophenyl)-5-nitrothiophene-3-carboxamide (CAS Registry Number: 146795-38-2) and belongs to the class of nitro-substituted thieno-amides. Its molecular formula, C₁₁H₇ClN₂O₃S, corresponds to a molecular mass of 282.70 g/mol [1] [2]. Key identifiers across chemical databases include:
Table 1: Core Identifiers of N-(4-Chlorophenyl)-5-nitro-3-thiophenecarboxamide
| Identifier Type | Value |
|---|---|
| CAS Registry No. | 146795-38-2 |
| Molecular Formula | C₁₁H₇ClN₂O₃S |
| Molecular Weight | 282.70 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-5-nitrothiophene-3-carboxamide |
| SMILES | C1=C(N+[O-])SC=C1C(=O)NC2=CC=C(C=C2)Cl |
| InChIKey | XCYJFGVTQZQYBP-UHFFFAOYSA-N |
The molecule features a planar thiophene ring bearing a carboxamide group at the 3-position and a strongly electron-withdrawing nitro group (-NO₂) at the 5-position. This core connects via an amide linkage (-NH-C(=O)-) to the 4-chloroaniline moiety. Key structural attributes include:
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1